N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide is a chemical compound with potential therapeutic applications. It is commonly referred to as a selective dopamine D3 receptor antagonist. This compound has been studied for its potential use in treating various neurological and psychiatric disorders, including drug addiction, schizophrenia, and depression.
Mecanismo De Acción
The mechanism of action of N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide is believed to involve its selective antagonism of dopamine D3 receptors. This receptor subtype is primarily located in the mesolimbic pathway of the brain, which is involved in reward processing and drug addiction. By blocking dopamine D3 receptors, this compound may reduce the rewarding effects of drugs of abuse and potentially reduce drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a high affinity for dopamine D3 receptors and a low affinity for other dopamine receptor subtypes. This selectivity may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of blocking this receptor subtype. However, one limitation is that this compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research involving N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide. One area of interest is its potential use in treating other neurological and psychiatric disorders, such as bipolar disorder and anxiety disorders. Additionally, researchers may investigate the use of this compound in combination with other drugs or therapies for enhanced therapeutic effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide involves several steps. The starting material is 2-(pyridin-2-ylmethoxy)benzaldehyde, which is reacted with N-methylpiperidine-3-carboxylic acid to form the corresponding amide. This amide is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product.
Aplicaciones Científicas De Investigación
N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide has been extensively studied for its potential use in treating drug addiction. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. This compound has also been studied for its potential use in treating schizophrenia and depression.
Propiedades
IUPAC Name |
N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-21-20(24)17-8-6-12-23(14-17)13-16-7-2-3-10-19(16)25-15-18-9-4-5-11-22-18/h2-5,7,9-11,17H,6,8,12-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVIGSSOAACHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)CC2=CC=CC=C2OCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.